8-Hydroxy-2-tetralone
Overview
Description
8-Hydroxy-2-tetralone is an organic compound with the chemical formula C10H10O2. It is known for its aromatic properties and potential pharmaceutical applications . This compound is a derivative of tetralone, featuring a hydroxyl group at the 8th position and a ketone group at the 2nd position on the tetralin ring system.
Mechanism of Action
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is structurally similar to 8-hydroxy-2-tetralone, exhibit a wide range of biological activities . They form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ .
Mode of Action
The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-hydroxyquinolines makes them good monoprotic bidentate chelating agents . This suggests that this compound might interact with its targets in a similar manner, forming complexes that result in changes to the target’s function.
Biochemical Pathways
8-hydroxyquinolines have been shown to affect various biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that this compound might also influence multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
A study on 4-hydroxy-α-tetralone, a related compound, showed significant inhibition of tnf-α, suggesting potential bioavailability .
Result of Action
Compounds containing the 8-hq moiety have been shown to have therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . This suggests that this compound might also have significant molecular and cellular effects.
Action Environment
For example, certain types of occupational exposure may cause oxidative stress, which could potentially influence the action of this compound .
Biochemical Analysis
Biochemical Properties
8-Hydroxy-2-tetralone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with transaminase enzymes, which catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde. This interaction is essential for the synthesis of various biologically active compounds, including serotonin and melatonin receptor agonists . Additionally, this compound can undergo oxidation-reduction reactions, contributing to its role in cellular redox balance.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby reducing the levels of reactive oxygen species . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 8-Hydroxy-2-tetralone involves the epoxidation of 2-anthraquinone, followed by reduction and acid-catalyzed processes . Another method includes the Thiele-Winter acetoxylation, where 1,4- or 1,2-quinone derivatives react with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to hydroxyhydroquinone derivatives, which are then oxidized to the desired hydroxyquinone compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-2-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
8-Hydroxy-2-tetralone has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Tetralone: A ketone derivative of tetralin, but with the ketone group at the 1st position.
2-Tetralone: Similar to 8-Hydroxy-2-tetralone but lacks the hydroxyl group.
Hydroxyquinones: Compounds with hydroxy groups directly attached to the quinone ring.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a ketone group on the tetralin ring system. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
8-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-3,12H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUSBJBOSIRESA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342011 | |
Record name | 8-Hydroxy-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53568-05-1 | |
Record name | 8-Hydroxy-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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